molecular formula C13H14ClN3O3 B11377509 2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)propanamide

2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)propanamide

Cat. No.: B11377509
M. Wt: 295.72 g/mol
InChI Key: XXKAOIWMRCXURU-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 2-chlorophenol with a suitable halogenating agent to form 2-chlorophenoxy.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Amide Bond Formation: The final step involves the coupling of the chlorophenoxy intermediate with the oxadiazole derivative using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)propanamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetic acid: Known for its herbicidal properties.

    N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide: Similar structure but different functional groups.

Uniqueness

2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)propanamide is unique due to the combination of its chlorophenoxy and oxadiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.72 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C13H14ClN3O3/c1-3-10-12(17-20-16-10)15-13(18)8(2)19-11-7-5-4-6-9(11)14/h4-8H,3H2,1-2H3,(H,15,17,18)

InChI Key

XXKAOIWMRCXURU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C(C)OC2=CC=CC=C2Cl

Origin of Product

United States

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